molecular formula C16H17N3 B6616206 2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile CAS No. 5105-94-2

2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile

Cat. No. B6616206
CAS RN: 5105-94-2
M. Wt: 251.33 g/mol
InChI Key: UNUJHEGQHUHSAK-UHFFFAOYSA-N
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Description

2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile, also known as 2-AMPPC, is a synthetic organic compound with a wide range of uses in scientific research. It is an important component of many biochemical and physiological processes, and is widely used in laboratory experiments.

Scientific Research Applications

2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile is used in a wide range of scientific research applications, including drug discovery, drug delivery, and biochemistry. It has been used in the development of novel drugs, as a reagent in organic synthesis, and as a fluorescent probe for studying biological processes. It has also been used in the development of targeted drug delivery systems, such as liposomes and nanoparticles.

Mechanism of Action

2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile acts as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It binds to the active sites of these enzymes, preventing them from catalyzing the reactions necessary for the production of inflammatory mediators, such as prostaglandins and leukotrienes. This mechanism of action is the basis for its use in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has been shown to reduce inflammation in a variety of animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to reduce oxidative stress in cells and tissues, and to protect against DNA damage.

Advantages and Limitations for Lab Experiments

2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also easy to synthesize, and is available from a variety of chemical suppliers. The main limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile in scientific research. It could be used to develop more effective anti-inflammatory drugs, or to improve the efficiency of drug delivery systems. It could also be used to study the biochemical and physiological effects of other compounds, or to develop more effective anti-cancer drugs. Additionally, it could be used to study the effects of oxidative stress on cells and tissues, and to develop more effective antioxidants.

Synthesis Methods

2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile can be synthesized in a multi-step process. First, 2-methylpropyl bromide is reacted with aniline in a solvent to form 2-methylpropyl aniline. This reaction is catalyzed by a base, such as potassium carbonate, and is typically carried out at a temperature of 80-90°C. The product is then reacted with phenylhydrazine and acetic anhydride in a solvent to form 2-methylpropyl-4-phenylpyridine-3-carbonitrile. This reaction is typically carried out at a temperature of 110-120°C. Finally, the product is then reacted with ammonia in a solvent to form the desired this compound.

properties

IUPAC Name

2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11(2)8-13-9-14(12-6-4-3-5-7-12)15(10-17)16(18)19-13/h3-7,9,11H,8H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJHEGQHUHSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349899
Record name 2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5105-94-2
Record name 2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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